Phenylacetylrinvanil

TRPV1 pharmacology capsaicinoid potency calcium flux assay

Phenylacetylrinvanil (also known as PhAR, IDN-5890; full chemical name: 12-phenylacetyl-ricinoleoyl-vanillamide) is a synthetic capsaicinoid analogue that functions as an ultra-potent agonist of the human transient receptor potential vanilloid type 1 (TRPV1) channel. Unlike the naturally occurring and structurally simpler capsaicin, phenylacetylrinvanil incorporates a 12-phenylacetyl-modified ricinoleoyl fatty acyl chain linked via an amide bond to a vanillyl headgroup, which dramatically enhances its potency at hTRPV1 receptors.

Molecular Formula C34H49NO4
Molecular Weight 535.8 g/mol
Cat. No. B10771707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetylrinvanil
Molecular FormulaC34H49NO4
Molecular Weight535.8 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1
InChIKeySTBVSPCCKFGBHG-DJVRBGHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylacetylrinvanil (IDN-5890) Procurement Guide: Ultra-Potent TRPV1 Agonist and CB2 Hybrid Ligand


Phenylacetylrinvanil (also known as PhAR, IDN-5890; full chemical name: 12-phenylacetyl-ricinoleoyl-vanillamide) is a synthetic capsaicinoid analogue that functions as an ultra-potent agonist of the human transient receptor potential vanilloid type 1 (TRPV1) channel [1]. Unlike the naturally occurring and structurally simpler capsaicin, phenylacetylrinvanil incorporates a 12-phenylacetyl-modified ricinoleoyl fatty acyl chain linked via an amide bond to a vanillyl headgroup, which dramatically enhances its potency at hTRPV1 receptors [2]. Beyond its TRPV1 activity, phenylacetylrinvanil is also endowed with moderate affinity for human cannabinoid CB2 receptors, making it one of the first-described hybrid TRPV1/CB2 ligands [3]. The compound has been synthesized and characterized in primary research studies and is recognized in authoritative pharmacological databases as a high-potency vanilloid research tool [4]. Phenylacetylrinvanil has demonstrated antineoplastic activity in various cancer cell line models, including leukemia and cervical cancer cells [5].

Phenylacetylrinvanil Substitution Risks: Why Capsaicin, Rinvanil, or Olvanil Cannot Replace PhAR


Although phenylacetylrinvanil belongs to the broader capsaicinoid class of TRPV1 agonists, it is structurally and pharmacologically distinct from close analogs such as capsaicin, rinvanil, and olvanil in ways that preclude simple substitution in research or industrial applications. The 12-phenylacetyl modification of the ricinoleoyl chain in PhAR produces a >300-fold enhancement in TRPV1 potency relative to capsaicin and an approximately 67-fold enhancement relative to its direct precursor rinvanil [1]. Furthermore, while capsaicin, olvanil, and rinvanil exhibit negligible affinity for cannabinoid receptors, phenylacetylrinvanil possesses moderate CB2 receptor binding affinity (Ki = 0.3–0.4 μM), conferring a dual TRPV1/CB2 ligand profile not shared by its simpler vanillamide counterparts [2]. Generic substitution with a less potent capsaicinoid would therefore result in substantial loss of experimental sensitivity in TRPV1 activation assays and would entirely eliminate the CB2-engaging component of the molecule's pharmacology. For applications requiring both ultra-high TRPV1 potency and the ability to probe endocannabinoid-endovanilloid signaling crosstalk, phenylacetylrinvanil cannot be interchanged with any other commercially available vanillamide [3].

Phenylacetylrinvanil Evidence Guide: Quantified Potency, Selectivity, and Biological Activity Benchmarks


hTRPV1 Activation Potency: 90 pM EC50 Represents >300-Fold Enhancement Over Capsaicin

Phenylacetylrinvanil exhibits a two-digit picomolar EC50 of 90 pM at human TRPV1 receptors in intracellular calcium mobilization assays, representing the highest potency ever reported for a vanillamide compound [1]. This potency is approximately 444-fold greater than that of capsaicin (EC50 ~40 nM) in the same assay system and approximately 67-fold greater than its immediate precursor rinvanil (EC50 = 6.0 nM) [2]. The potency of PhAR approaches that of resiniferatoxin (EC50 = 11 pM), the gold-standard ultrapotent TRPV1 agonist derived from Euphorbia resinifera, yet PhAR retains the structural simplicity and synthetic accessibility of a vanillamide [3].

TRPV1 pharmacology capsaicinoid potency calcium flux assay

CB2 Cannabinoid Receptor Affinity: Moderate Binding Ki = 0.3–0.4 μM Confers Unique Hybrid Pharmacology

Phenylacetylrinvanil binds to human CB2 cannabinoid receptors with a Ki of 0.3–0.4 μM in radioligand displacement assays, a property absent from capsaicin, olvanil, and rinvanil (all of which exhibit Ki > 10 μM at CB2) [1]. At CB1 receptors, PhAR shows substantially weaker affinity (Ki = 2.2 μM), yielding an approximate 5.5- to 7.3-fold selectivity for CB2 over CB1 [2]. The dopamine, cyclopropylamine, and ethanolamine derivatives of the PhAR scaffold further improve CB2 affinity (Ki = 22–44 nM) and CB1/CB2 selectivity (14- to >80-fold), demonstrating that the 12-phenylacetylricinoleoyl scaffold serves as a versatile starting point for developing selective CB2 ligands [3].

CB2 receptor cannabinoid pharmacology dual TRPV1/CB2 ligand

In Vivo Efficacy in Detrusor Overactivity: PhAR Equals Resiniferatoxin in Rat Urinary Incontinence Model

In a rat model of urinary incontinence (detrusor overactivity), phenylacetylrinvanil demonstrated efficacy equivalent to resiniferatoxin in reducing bladder overactivity [1]. The potency of PhAR observed in recombinant hTRPV1 assays was preserved in native rat dorsal root ganglion neurons and, critically, in the rat urinary bladder tissue [2]. This in vivo functional equivalence to resiniferatoxin is notable because resiniferatoxin is the clinical gold-standard ultrapotent TRPV1 agonist for intravesical desensitization therapy, yet PhAR offers the advantage of a simpler vanillamide structure and a more straightforward synthetic route [3].

urology detrusor overactivity in vivo TRPV1 desensitization

Antineoplastic Selectivity in Leukemia: PhAR Induces Apoptosis with Lower IC50 in Cancer vs. Normal Cells

Phenylacetylrinvanil exhibits dose-dependent antiproliferative and pro-apoptotic activity in leukemia cell lines (P388, J774, WEHI-3) while showing reduced cytotoxicity toward non-diseased mouse bone marrow mononuclear cells [1]. The study reports lower IC50 values for apoptosis induction in leukemia cells compared with normal cells, suggesting a degree of cancer-selective cytotoxicity [2]. In contrast, capsaicin, rinvanil, and PhAR all inhibited normal lymphocyte proliferation in cervical cancer studies, indicating that the selectivity window observed in leukemia models may be context-dependent and warrants further investigation [3].

cancer pharmacology leukemia apoptosis selective cytotoxicity

Structure-Activity Relationship: Phenylacetylation at C-12 Enhances hTRPV1 Potency by 67-Fold Over Rinvanil

The insertion of a hydroxyl group at C-12 of olvanil to yield rinvanil reduced TRPV1 potency from 0.7 nM to 6.0 nM (an 8.6-fold decrease), but subsequent phenylacetylation of rinvanil at this position dramatically enhanced potency to 90 pM [1]. This represents a 67-fold potency enhancement relative to rinvanil and a 7.8-fold enhancement relative to olvanil [2]. Comparative SAR analysis reveals that benzoylrinvanil (EC50 = 0.13 nM) is approximately equipotent to PhAR, whereas phenylpropionylrinvanil (EC50 = 0.20 nM) is approximately 2.2-fold less potent, indicating that the phenylacetyl moiety is near-optimal for TRPV1 potency within this chemical series [3]. The configurational inversion to ent-PhAR (EC50 = 0.10 nM) and cyclopropanation of the double bond (EC50 = 0.13 nM) are well-tolerated, whereas hydrogenation (EC50 = 0.59 nM) and epoxidation (EC50 = 5.0 nM) substantially reduce activity [4].

medicinal chemistry SAR TRPV1 agonist design

Phenylacetylrinvanil Applications: Preclinical Research and Assay Development Use Cases


Ultra-High Sensitivity TRPV1 Activation Assays Requiring Sub-Nanomolar Agonist Potency

Phenylacetylrinvanil, with an hTRPV1 EC50 of 90 pM, is optimally suited for calcium flux or electrophysiological assays that demand maximal assay sensitivity and minimal compound consumption [1]. Its potency, which approaches that of resiniferatoxin (EC50 = 11 pM) but resides within a synthetically accessible vanillamide scaffold, enables detection of TRPV1 activation at concentrations 444-fold lower than capsaicin [2]. This application scenario is particularly relevant for high-throughput screening campaigns where compound solubility or DMSO tolerance limits the achievable test concentration, or for assays using primary neuronal cultures where minimizing chemical exposure is critical [3].

Investigating Endocannabinoid-Endovanilloid Signaling Crosstalk via Dual TRPV1/CB2 Engagement

PhAR is uniquely positioned as a molecular probe for dissecting the functional interplay between TRPV1 and CB2 receptor systems. Unlike any other high-potency vanillamide, PhAR binds both hTRPV1 (EC50 = 90 pM) and hCB2 receptors (Ki = 0.3–0.4 μM) [1]. This dual pharmacology makes it a valuable tool for studies examining how simultaneous activation of TRPV1 and CB2 modulates inflammatory signaling, neuronal excitability, or immune cell function [2]. The compound's selectivity for CB2 over CB1 (approximately 5.5- to 7.3-fold) further reduces confounding psychoactive effects mediated by CB1 receptors in whole-animal studies, focusing observations on peripheral CB2-mediated outcomes [3].

Preclinical Urology Research: TRPV1 Desensitization in Detrusor Overactivity Models

Based on in vivo efficacy data demonstrating that PhAR is as effective as resiniferatoxin at reducing bladder detrusor overactivity in rat models, this compound serves as a practical alternative to resiniferatoxin for preclinical urology research [1]. Investigators studying TRPV1-mediated bladder desensitization mechanisms, intravesical drug delivery, or lower urinary tract pharmacology may benefit from PhAR's vanillamide scaffold, which offers synthetic tractability advantages over the structurally complex phorboid resiniferatoxin, while maintaining comparable in vivo functional outcomes [2]. The maintenance of PhAR potency in native rat urinary bladder tissue supports its translational relevance for preclinical studies [3].

TRPV1-Mediated Anticancer Mechanism Studies in Hematological Malignancies

The demonstration of selective pro-apoptotic activity of PhAR in leukemia cell lines (P388, J774, WEHI-3) relative to normal bone marrow mononuclear cells positions this compound as a candidate pharmacological probe for investigating TRPV1-dependent anticancer mechanisms in hematological malignancies [1]. Researchers exploring calcium-dependent apoptosis pathways, mitochondrial dysfunction induced by TRPV1 activation, or the therapeutic window of vanilloid-based anticancer strategies may utilize PhAR to leverage its ultra-potent TRPV1 agonism in conjunction with its moderate CB2 affinity [2]. However, investigators should note that capsaicin, rinvanil, and PhAR all inhibited normal lymphocyte proliferation in cervical cancer studies, indicating that selectivity profiles may vary by cancer type and that appropriate normal-tissue controls are essential [3].

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